molecular formula C10H10FNO2 B15070122 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B15070122
M. Wt: 195.19 g/mol
InChI Key: RIQPCUUBVRRTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroquinoline. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves several steps. One common method is the cyclization of aniline derivatives. The preparation can be carried out via N-nitrosation using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The incorporation of a fluorine atom enhances its ability to inhibit various enzymes, contributing to its biological activities. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be compared with other fluorinated quinolines, such as:

The uniqueness of this compound lies in its specific fluorination pattern and the resulting biological activities.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-3,7,12H,4-5H2,(H,13,14)

InChI Key

RIQPCUUBVRRTFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC=C2F)C(=O)O

Origin of Product

United States

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